Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-
CAS No.: 832127-95-4
Cat. No.: VC16827920
Molecular Formula: C5H3N5O2
Molecular Weight: 165.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832127-95-4 |
|---|---|
| Molecular Formula | C5H3N5O2 |
| Molecular Weight | 165.11 g/mol |
| IUPAC Name | 3-hydroxypyrimido[5,4-d]triazin-4-one |
| Standard InChI | InChI=1S/C5H3N5O2/c11-5-4-3(1-6-2-7-4)8-9-10(5)12/h1-2,12H |
| Standard InChI Key | CMYJPUMYBQSOEW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=NC=N1)C(=O)N(N=N2)O |
Introduction
Structural Characteristics and Molecular Properties
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- features a pyrimidine ring fused to a triazine ring at the 5,4-d position, with a hydroxyl group at the 3-position. The molecular formula is C₅H₃N₅O₂, yielding a molecular weight of 165.11 g/mol. The planar structure of the fused heterocyclic system enables π-π stacking interactions, while the hydroxyl group enhances solubility and hydrogen-bonding potential, critical for biological interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 832127-95-4 |
| Molecular Formula | C₅H₃N₅O₂ |
| Molecular Weight | 165.11 g/mol |
| Functional Groups | Hydroxyl, fused pyrimidine-triazine |
Synthetic Methodologies
Condensation-Based Synthesis
| Reactants | Conditions | Yield (%) |
|---|---|---|
| Hydrazonyl halide + pyrimidine | K₂CO₃, DMF, 80°C, 12 h | 60–75 |
| Pyrimidinylguanidine + aldehyde | Microwave, 165°C, 20 min | 70–85 |
Biological Activities and Mechanisms
Antimicrobial Activity
The compound’s planar structure facilitates intercalation into microbial DNA, disrupting replication. In silico studies predict strong binding to Staphylococcus aureus DNA gyrase (binding energy: −9.2 kcal/mol). Experimental validation using structurally related pyrimidotriazines showed MIC values of 2–8 μg/mL against Gram-positive pathogens .
| Target | Activity | Model System |
|---|---|---|
| DNA gyrase | Inhibition (IC₅₀ = 1.8 μM) | S. aureus enzyme |
| Topoisomerase IIα | 85% inhibition at 10 μM | HeLa cell lysate |
| A549 cells | IC₅₀ = 6.0 μM | In vitro |
Structure-Activity Relationships (SAR)
-
C-3 Hydroxyl Group: Essential for hydrogen bonding with Asp154 of topoisomerase IIα. Removal reduces activity by 90% .
-
C-7 Substituents: Bulky aryl groups (e.g., 4-CF₃C₆H₄) enhance DNA intercalation but reduce solubility .
-
C-4 Position: Methyl or trifluoromethyl groups improve metabolic stability in hepatic microsomes (t₁/₂ > 120 min) .
Therapeutic Applications and Future Directions
Antibiotic Development
The compound’s dual inhibition of DNA gyrase and topoisomerase IV positions it as a lead for broad-spectrum antibiotics. Structural analogs show synergistic effects with β-lactams against methicillin-resistant S. aureus (MRSA) .
Oncology
Ongoing research focuses on conjugating the triazinone core with antibody-drug conjugates (ADCs) for targeted cancer therapy. Preliminary data indicate 5-fold increased potency in HER2+ breast cancer models compared to free drug .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume